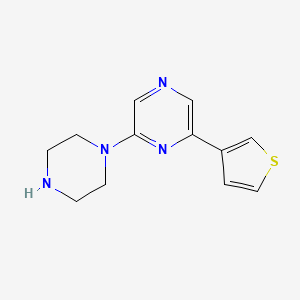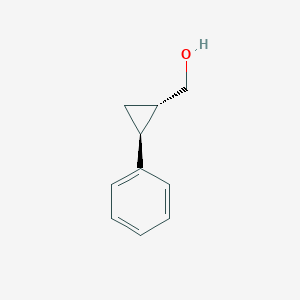
2-(3'-Methylthiophenoxy)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3'-Methylthiophenoxy)nicotinic acid is an organic compound that belongs to the class of nicotinic acid derivatives. This compound is characterized by the presence of a methylsulfanyl group attached to a phenoxy ring, which is further connected to a nicotinic acid moiety. Nicotinic acid derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3'-Methylthiophenoxy)nicotinic acid typically involves the reaction of 3-(methylsulfanyl)phenol with nicotinic acid under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
2-(3'-Methylthiophenoxy)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The nitro group on the nicotinic acid moiety can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the phenoxy group.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(3'-Methylthiophenoxy)nicotinic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in the inflammatory response, leading to reduced inflammation and pain .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[3-(Trifluoromethyl)phenoxy]nicotinic acid
- 2-Hydroxy-6-(trifluoromethyl)nicotinic acid
- 6-Methyl-4-(trifluoromethyl)nicotinic acid
- 2-Amino-5-(trifluoromethyl)nicotinic acid
Uniqueness
2-(3'-Methylthiophenoxy)nicotinic acid is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This group can undergo specific reactions that are not possible with other substituents, making this compound valuable for targeted applications in medicinal chemistry and material science.
Propiedades
Fórmula molecular |
C13H11NO3S |
|---|---|
Peso molecular |
261.30 g/mol |
Nombre IUPAC |
2-(3-methylsulfanylphenoxy)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H11NO3S/c1-18-10-5-2-4-9(8-10)17-12-11(13(15)16)6-3-7-14-12/h2-8H,1H3,(H,15,16) |
Clave InChI |
NSEGQYOXRKOWPJ-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=CC(=C1)OC2=C(C=CC=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![alpha-[3-Methoxy-4-(benzyloxy)phenyl]-4-methylbenzyl alcohol](/img/structure/B8313111.png)

